molecular formula C11H10FN B8812163 6-Fluoro-2,5-dimethylquinoline CAS No. 113641-45-5

6-Fluoro-2,5-dimethylquinoline

Cat. No.: B8812163
CAS No.: 113641-45-5
M. Wt: 175.20 g/mol
InChI Key: ATWVWVWZFFCWOV-UHFFFAOYSA-N
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Description

6-Fluoro-2,5-dimethylquinoline is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

113641-45-5

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

6-fluoro-2,5-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3

InChI Key

ATWVWVWZFFCWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)F)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 24.0 g (0.1 mole) of 5-bromo-6-fluoro-2-methylquinoline, 2.8 g (0.005 mole) of dichloro[1,3-bisdiphenylphosphinopropane] nickel (II) catalyst, and 380 ml of diethyl ether were combined. 44 ml of 3.17M methylmagnesium chloride in tetrahydrofuran was added dropwise at a rapid rate. The reaction was allowed to stir at room temperature overnight. The ether solution was decanted off into 200 ml of 3N hydrochloric acid in an ice bath, accompanied by vigorous stirring. The aqueous and organic layers were then separated. The aqueous layer was extracted with 100 ml of ethyl acetate and cooled in an ice bath, and the pH was adjusted to pH 10 with concentrated ammonium hydroxide. This was extracted twice with 100 ml of portions of ethyl acetate. The extracts were combined and washed with 30 ml of brine, dried over magnesium sulfate, and filtered and evaporated to give 14.9 g of 2,5-dimethyl-6-fluoroquinoline of 94.4% purity as determined by gas chromatography analysis.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
dichloro[1,3-bisdiphenylphosphinopropane] nickel (II)
Quantity
2.8 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 28.0 g (0.05 mole) of dichloro[1,3-bis(diphenylphosphino)propane] nickel (II) catalyst (prepared by the method of G. R. Van Hecke and W. DeW. Horrocks, Inorganic Chemistry, 5, 1968 (1966), incorporated herein by reference) was added to a solution of 240 g (1.0 mole) of 5-bromo-6-fluoro-2-methylquinoline in 3.8 liters of toluene. 440 ml (1.4 mole) of 3.17 molar methylmagnesium chloride in tetrahydrofuran was added rapidly to the above mixture, the resulting exotherm being controlled with an ice bath. The reaction was allowed to stir at room temperature overnight. The reaction was treated with 1 liter of water to destroy the excess Grignard reagent, and the organic layer and aqueous layers were then separated. The organic layer was extracted twice with 1 liter portions of 3N hydrochloric acid. The acid extracts were combined, extracted twice with 1 liter portions of methylene chloride, and made basic (pH>9) with ammonium hydroxide and ice. The product was collected as a tan solid (156.4 g, 0.894 mole). This material was recrystallized from 1 liter of hexane to give 77.1 g (0.44 mole) of 2,5-dimethyl-6-fluoroquinoline which was 98.7% pure as determined by gas chromatography analysis.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
3.8 L
Type
solvent
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
156.4 g
Type
reactant
Reaction Step Four
Name
dichloro[1,3-bis(diphenylphosphino)propane] nickel (II)
Quantity
28 g
Type
catalyst
Reaction Step Five

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